

Galphimine B: A Comparative Meta-Analysis of Clinical Efficacy in Anxiety Disorders

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Galphimine B

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In the landscape of psychopharmacology, the quest for effective and well-tolerated anxiolytic agents is perpetual. **Galphimine B**, a nor-seco-triterpenoid isolated from *Galphimia glauca*, has emerged as a promising phytomedicine for the treatment of anxiety disorders. This guide provides a meta-analytic comparison of clinical trial data on **Galphimine B**, evaluating its performance against established anxiolytics and placebo. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of current clinical evidence.

Comparative Efficacy of Galphimine B

Clinical trials have investigated the efficacy of standardized *Galphimia glauca* extracts, containing **Galphimine B**, primarily in Generalized Anxiety Disorder (GAD) and Social Anxiety Disorder. The primary endpoint in these studies is often the reduction in anxiety symptoms as measured by validated rating scales.

A 10-week, double-blind, randomized clinical trial involving 167 patients with GAD compared a standardized **Galphimine B** extract to alprazolam.[1] At the study's inception, both groups presented with severe anxiety, with mean Hamilton Anxiety Scale (HAM-A) scores of 35.8 ± 8.1 for the experimental group and 35.1 ± 8.8 for the control group.[1] By the end of the 10-week treatment period, a significant reduction in HAM-A scores was observed in both groups, with the **Galphimine B** group reaching 3.5 ± 5.5 and the alprazolam group 4.6 ± 6.5 . [1] The therapeutic success rate was 92.0% for the **Galphimine B** group and 85.7% for the alprazolam group.[1]

Another 15-week, double-blind, randomized trial with 191 GAD patients compared a *G. glauca* herbal product standardized to 0.175 mg of **Galphimine B** with lorazepam.[2] The study found that the *G. glauca* extract demonstrated greater anxiolytic effectiveness than lorazepam, with mean HAM-A score reductions to 11.51 ± 8.27 for the experimental group compared to 12.40 ± 8.07 for the lorazepam group.[2] The mean anxiolytic effectiveness was significantly higher for the **Galphimine B** group (0.686 ± 0.019) versus the lorazepam group (0.588 ± 0.019).[2] A prior 4-week study also showed similar efficacy to lorazepam but with better tolerability.[3]

In the context of Social Anxiety Disorder, a 10-week pilot study involving 34 young people compared a *G. glauca* extract (0.374 mg/dose of **Galphimine B**) with sertraline.[4][5][6] Both groups showed a significant reduction in anxiety symptoms as measured by the Brief Social Phobia Scale.[4][6] The **Galphimine B** group's score decreased from 41.1 ± 10.3 to 11.2 ± 5.6 , while the sertraline group's score went from 37.7 ± 7.3 to 11.1 ± 5.2 , with no significant difference between the two groups.[4][5][6]

Table 1: Comparative Efficacy of **Galphimine B** in Anxiety Disorders

Study (Disorder)	Treatment Groups	N	Duration	Primary Outcome Measure	Baseline Score (Mean \pm SD)	Final Score (Mean \pm SD)	Therapeutic Success Rate
Romero-Cerecero et al., 2019 (GAD)[1]	Galphimine B Extract vs. Alprazolam	167	10 weeks	HAM-A	35.8 \pm 8.1 vs. 35.1 \pm 8.8	3.5 \pm 5.5 vs. 4.6 \pm 6.5	92.0% vs. 85.7%
Herrera-Arellano et al., 2012 (GAD)[2]	Galphimine B (0.175mg) vs. Lorazepam	191	15 weeks	HAM-A	Not specified	11.51 \pm 8.27 vs. 12.40 \pm 8.07	Not specified
Herrera-Arellano et al., 2007 (GAD)[3]	Galphimine B (0.348mg) vs. Lorazepam	152	4 weeks	HAM-A	≥ 19	Significant reduction in both groups	Not specified
Romero-Cerecero et al., 2018 (Social Anxiety)[4][5][6]	Galphimine B (0.374mg) vs. Sertraline	34	10 weeks	Brief Social Phobia Scale	41.1 \pm 10.3 vs. 37.7 \pm 7.3	11.2 \pm 5.6 vs. 11.1 \pm 5.2	Not specified

Safety and Tolerability Profile

A significant advantage of **Galphimine B** observed across multiple studies is its favorable side effect profile compared to traditional benzodiazepines. In the 10-week trial against alprazolam,

daytime sleepiness was reported in only 4.7% of patients in the **Galphimine B** group, compared to a significantly higher 22.2% in the alprazolam group.[1] The 15-week trial against lorazepam found no significant differences in tolerability or therapeutic safety between the two treatments, and importantly, no cases of tolerance, intoxication, dependence, or withdrawal syndrome were reported with the G. glauca extract.[2]

Table 2: Comparative Safety and Tolerability

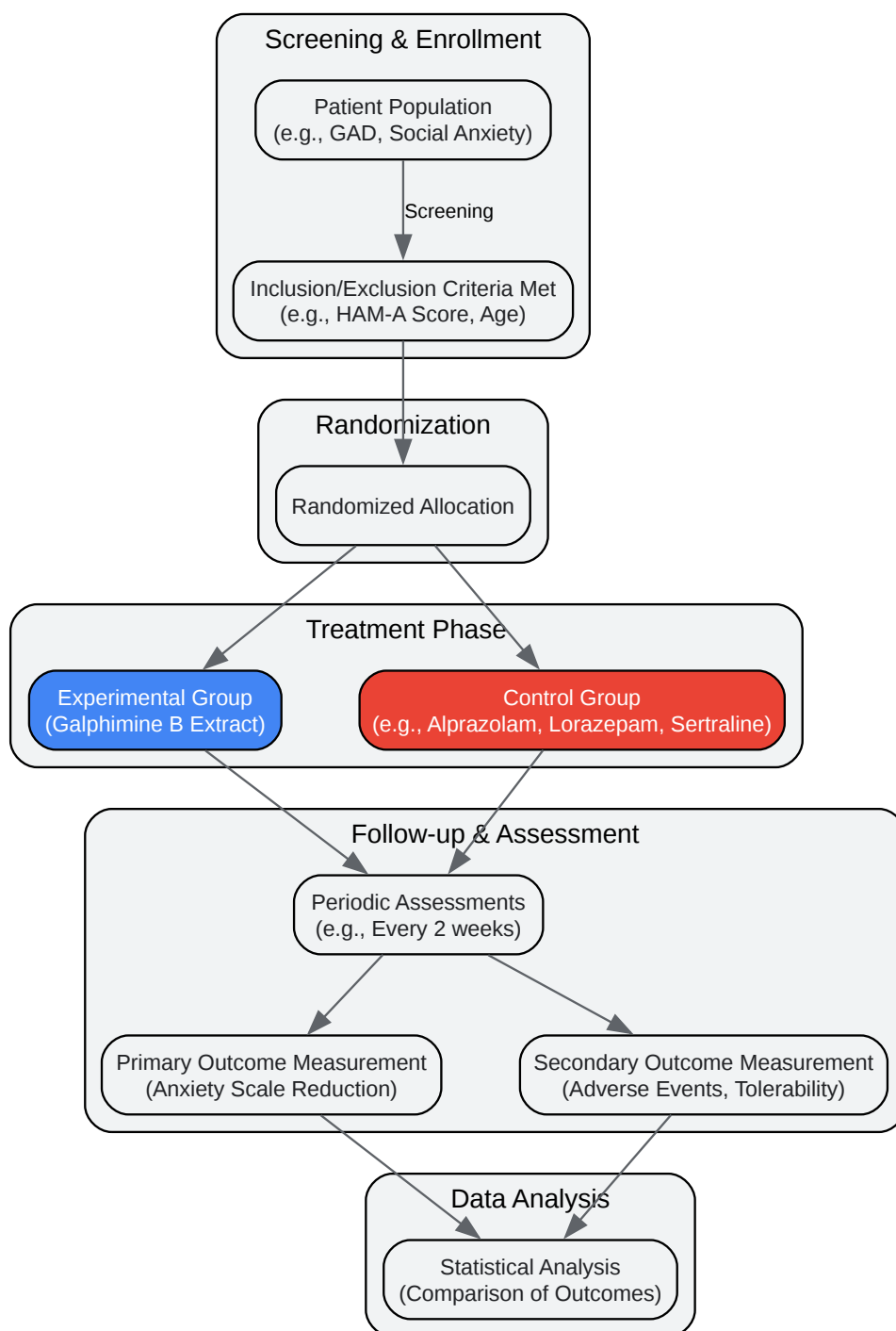
Study	Comparator	Key Adverse Events (Galphimine B vs. Comparator)	Notes
Romero-Cerecero et al., 2019[1]	Alprazolam	Daytime Sleepiness: 4.7% vs. 22.2%	Galphimine B showed significantly fewer cases of daytime sleepiness.
Herrera-Arellano et al., 2012[2]	Lorazepam	No significant difference in tolerability or safety.	No cases of tolerance, dependence, or withdrawal with Galphimine B.
Herrera-Arellano et al., 2007[3]	Lorazepam	Higher tolerability than lorazepam.	Both treatments showed therapeutic safety (no alterations in hepatic or renal function).

Experimental Protocols

The clinical trials on **Galphimine B** have followed rigorous methodologies, including double-blind, randomized, and controlled designs.

- **Study Population:** Participants were typically adults diagnosed with GAD or social anxiety disorder based on established diagnostic criteria (e.g., DSM-IV) and with a minimum score on a relevant anxiety scale (e.g., HAM-A \geq 20).[2]

- **Intervention:** The experimental treatment consisted of orally administered capsules containing a standardized extract of *Galphimia glauca*, with the dosage of **Galphimine B** specified (e.g., 0.175 mg or 0.374 mg per dose).^{[2][4][5][6]} The control groups received active comparators like alprazolam, lorazepam, or sertraline, matched in presentation and posology.^{[1][2][4][5][6]}
- **Outcome Assessment:** The primary outcome was typically the change in anxiety scores from baseline to the end of the treatment period, measured using scales such as the Hamilton Anxiety Scale (HAM-A) or the Brief Social Phobia Scale.^{[1][2][4][6]} Secondary outcomes included tolerability and safety, assessed through the recording of adverse events and clinical laboratory tests.^[2]

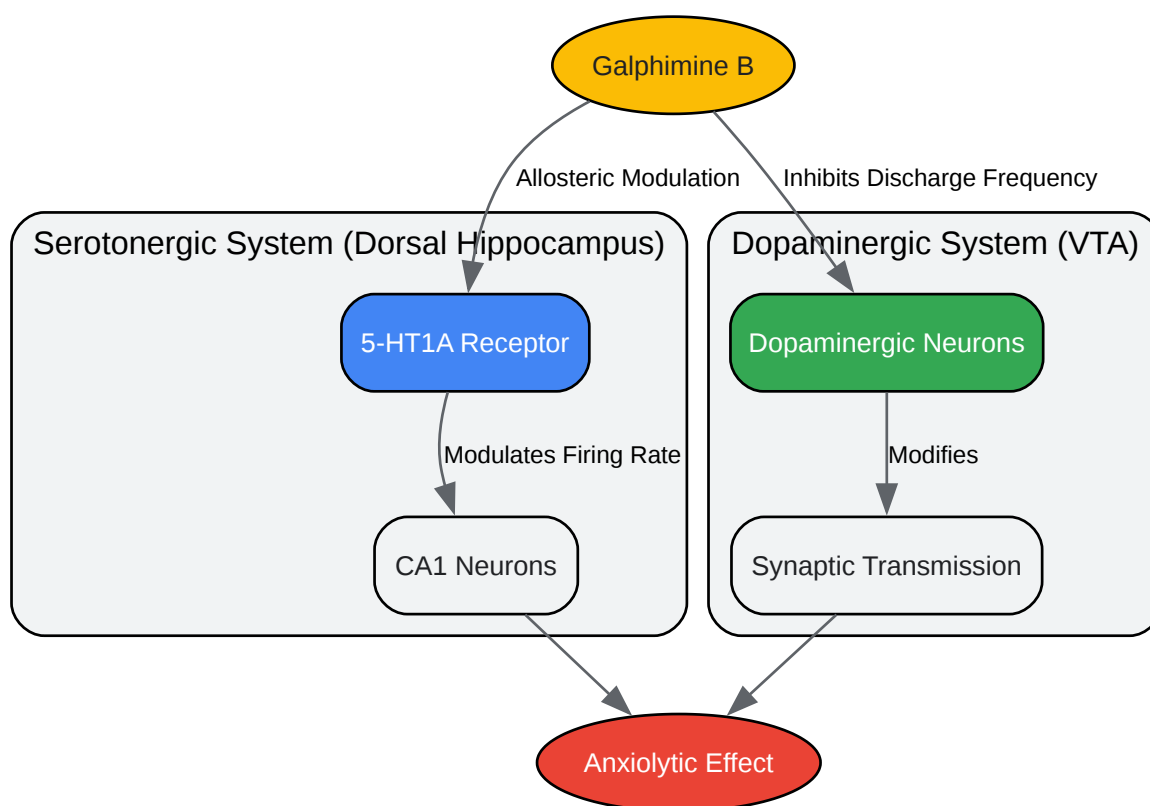


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Typical Clinical Trial Workflow for **Galphimine B**

Mechanism of Action and Signaling Pathways

The anxiolytic effects of **Galphimine B** are attributed to its interaction with key neurotransmitter systems in the brain. Unlike benzodiazepines, which primarily act on the GABAergic system, **Galphimine B**'s mechanism appears to be more complex.[7] It has been shown to interact with the serotonergic system in the dorsal hippocampus and modulate the activity of dopaminergic neurons in the ventral tegmental area (VTA).[2][8] Specifically, **Galphimine B** has been demonstrated to modulate the response of 5-HT1A receptors in an allosteric manner.[7] This interaction with both serotonergic and dopaminergic pathways likely contributes to its anxiolytic properties without the sedative and dependence-inducing effects associated with GABAergic agents.[3]



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Proposed Signaling Pathways for **Galphimine B**

In conclusion, the available clinical trial data suggests that **Galphimine B** is an effective and well-tolerated anxiolytic for both generalized and social anxiety disorders. Its efficacy is

comparable to that of standard treatments like alprazolam, lorazepam, and sertraline, but with a more favorable side effect profile, particularly concerning sedation. Its unique mechanism of action, involving the serotonergic and dopaminergic systems rather than the GABAergic system, may underpin its therapeutic benefits and improved tolerability. Further large-scale, long-term studies would be beneficial to solidify its place in the clinical management of anxiety disorders.

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- To cite this document: BenchChem. [Galphimine B: A Comparative Meta-Analysis of Clinical Efficacy in Anxiety Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674414#meta-analysis-of-clinical-trial-data-on-galphimine-b]

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